1-Amino-1-(4-methoxy-2-methylphenyl)acetone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-1-(4-methoxy-2-methylphenyl)acetone is an organic compound that belongs to the class of α-amino ketones. This compound is characterized by the presence of an amino group attached to the α-carbon of a ketone, along with a methoxy and methyl substituent on the aromatic ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-1-(4-methoxy-2-methylphenyl)acetone can be achieved through several methods. One common approach involves the reaction of 4-methoxy-2-methylbenzaldehyde with ammonia or an amine in the presence of a reducing agent. This reaction typically proceeds under mild conditions and yields the desired α-amino ketone .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Amino-1-(4-methoxy-2-methylphenyl)acetone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of imines or oximes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amino ketones.
Wissenschaftliche Forschungsanwendungen
1-Amino-1-(4-methoxy-2-methylphenyl)acetone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of analgesics and cognitive enhancers.
Wirkmechanismus
The mechanism of action of 1-Amino-1-(4-methoxy-2-methylphenyl)acetone involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds and participate in nucleophilic attacks, while the ketone group can undergo various transformations. These interactions enable the compound to act as a versatile intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
1-Amino-1-phenylacetone: Lacks the methoxy and methyl substituents, making it less sterically hindered.
1-Amino-1-(4-methoxyphenyl)acetone: Similar structure but lacks the methyl group on the aromatic ring.
1-Amino-1-(2-methylphenyl)acetone: Lacks the methoxy group, affecting its reactivity and solubility.
Uniqueness: 1-Amino-1-(4-methoxy-2-methylphenyl)acetone is unique due to the presence of both methoxy and methyl substituents on the aromatic ring, which can influence its reactivity and interactions in chemical reactions. These substituents can also affect the compound’s solubility and stability, making it a valuable intermediate in various synthetic applications .
Eigenschaften
Molekularformel |
C11H15NO2 |
---|---|
Molekulargewicht |
193.24 g/mol |
IUPAC-Name |
1-amino-1-(4-methoxy-2-methylphenyl)propan-2-one |
InChI |
InChI=1S/C11H15NO2/c1-7-6-9(14-3)4-5-10(7)11(12)8(2)13/h4-6,11H,12H2,1-3H3 |
InChI-Schlüssel |
HFYNVXJEUBMQCS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)OC)C(C(=O)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.